molecular formula C9H10FIO B7880795 2-Fluoro-4-iodoisopropoxybenzene

2-Fluoro-4-iodoisopropoxybenzene

Cat. No.: B7880795
M. Wt: 280.08 g/mol
InChI Key: MSXMCEPVTRLKGR-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodoisopropoxybenzene is an organic compound with the molecular formula C9H10FIO. It is a halogenated aromatic ether, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodoisopropoxybenzene typically involves halogenation and etherification reactions. One common method is the iodination of 2-fluoro-4-hydroxybenzene followed by etherification with isopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the etherification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodoisopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-iodoisopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodoisopropoxybenzene depends on its specific application. In chemical reactions, the presence of both fluorine and iodine atoms on the benzene ring influences its reactivity and selectivity. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom, being larger and more polarizable, can facilitate nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-chloroisopropoxybenzene
  • 2-Fluoro-4-bromoisopropoxybenzene
  • 2-Fluoro-4-methoxybenzene

Uniqueness

2-Fluoro-4-iodoisopropoxybenzene is unique due to the combination of fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity patterns compared to other halogenated derivatives. The presence of the isopropoxy group further enhances its utility in various synthetic applications .

Properties

IUPAC Name

2-fluoro-4-iodo-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXMCEPVTRLKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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